molecular formula C12H19ClN2OS B7985591 (4-Methylamino-piperidin-1-yl)-(3-methyl-thiophen-2-yl)-methanone hydrochloride

(4-Methylamino-piperidin-1-yl)-(3-methyl-thiophen-2-yl)-methanone hydrochloride

Cat. No.: B7985591
M. Wt: 274.81 g/mol
InChI Key: IVDIRYRQFBFNKI-UHFFFAOYSA-N
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Description

This compound is a hydrochloride salt featuring a piperidine ring substituted with a methylamino group at the 4-position, linked via a methanone bridge to a 3-methylthiophene moiety.

Properties

IUPAC Name

[4-(methylamino)piperidin-1-yl]-(3-methylthiophen-2-yl)methanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2OS.ClH/c1-9-5-8-16-11(9)12(15)14-6-3-10(13-2)4-7-14;/h5,8,10,13H,3-4,6-7H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVDIRYRQFBFNKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C(=O)N2CCC(CC2)NC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reductive Amination of Piperidin-4-one

A common route to 4-methylaminopiperidine involves reductive amination of piperidin-4-one. In this method, piperidin-4-one is treated with methylamine in the presence of a reducing agent such as sodium cyanoborohydride (NaBH3CN) or hydrogen gas with a palladium catalyst. The reaction typically proceeds in methanol or ethanol under reflux, yielding 4-methylaminopiperidine with moderate to high efficiency.

Example Procedure :
Piperidin-4-one (1.0 equiv) and methylamine hydrochloride (1.2 equiv) are dissolved in absolute ethanol. Sodium cyanoborohydride (1.5 equiv) is added portion-wise at 0°C, followed by stirring at room temperature for 24 hours. The mixture is quenched with water, extracted with dichloromethane, and purified via vacuum distillation to isolate 4-methylaminopiperidine.

Synthesis of 3-Methylthiophene-2-carbonyl Chloride

Friedel-Crafts Acylation of Thiophene

The 3-methylthiophene-2-carbonyl moiety is synthesized via Friedel-Crafts acylation. Thiophene is acylated at the 2-position using acetyl chloride in the presence of Lewis acids like aluminum chloride (AlCl3). Subsequent methylation at the 3-position is achieved via directed ortho-metalation using n-butyllithium and methyl iodide.

Example Procedure :
Thiophene (1.0 equiv) is reacted with acetyl chloride (1.1 equiv) and AlCl3 (1.2 equiv) in dry dichloromethane at 0°C. After 2 hours, the mixture is quenched with ice-water, and the product is extracted and recrystallized. The resulting 2-acetylthiophene is treated with n-butyllithium (2.0 equiv) in tetrahydrofuran (THF) at -78°C, followed by methyl iodide (1.5 equiv) to yield 3-methylthiophene-2-carbonyl chloride after chlorination with thionyl chloride (SOCl2).

Coupling of 4-Methylaminopiperidine and 3-Methylthiophene-2-carbonyl Chloride

Amide Bond Formation

The final coupling step involves reacting 4-methylaminopiperidine with 3-methylthiophene-2-carbonyl chloride in the presence of a base to neutralize HCl byproducts. Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) in dichloromethane or THF is commonly employed.

Example Procedure :
3-Methylthiophene-2-carbonyl chloride (1.0 equiv) is added dropwise to a solution of 4-methylaminopiperidine (1.1 equiv) and TEA (2.0 equiv) in dry THF at 0°C. The reaction is stirred for 12 hours at room temperature, after which the solvent is evaporated. The residue is dissolved in ethyl acetate, washed with brine, and purified via flash chromatography (petroleum ether/ethyl acetate, 3:1) to yield the free base.

Hydrochloride Salt Formation

The free base is converted to its hydrochloride salt by treatment with hydrochloric acid (HCl) in an anhydrous solvent such as diethyl ether or ethanol. The precipitate is filtered, washed with cold solvent, and dried under vacuum.

Example Procedure :
The free base (1.0 equiv) is dissolved in anhydrous ethanol, and 4M HCl in dioxane (1.1 equiv) is added dropwise. The mixture is stirred for 1 hour, and the resulting precipitate is filtered, washed with cold ethanol, and dried to afford the hydrochloride salt.

Optimization and Challenges

Yield Improvements

  • Piperidine Synthesis : Reductive amination yields (~60–70%) can be enhanced using hydrogen gas and Raney nickel at elevated pressures.

  • Thiophene Acylation : Substituent-directed acylation minimizes isomer formation, achieving >85% purity.

  • Coupling Step : Using DIPEA instead of TEA reduces side reactions, increasing yields to ~75%.

Purity Considerations

  • Residual solvents (e.g., THF, DCM) are removed via co-evaporation with ethanol.

  • Flash chromatography (petroleum ether/ethyl acetate) resolves unreacted starting materials and byproducts.

Analytical Data and Characterization

Critical spectroscopic data for intermediates and the final compound align with literature values for analogous structures:

Compound 1H NMR (δ, ppm) 13C NMR (δ, ppm) HRMS (m/z)
4-Methylaminopiperidine2.85 (m, 2H), 2.45 (s, 3H), 2.30 (m, 2H), 1.85 (m, 2H), 1.50 (m, 2H)50.2 (CH2N), 42.1 (NCH3), 32.4, 28.7, 22.1[M+H]+: 115.12
3-Methylthiophene-2-carbonyl7.45 (d, J = 5.1 Hz, 1H), 6.90 (d, J = 5.1 Hz, 1H), 2.40 (s, 3H)160.5 (C=O), 140.2, 128.7, 127.3, 15.8 (CH3)[M+H]+: 155.03
Final Hydrochloride Salt8.10 (d, J = 5.0 Hz, 1H), 7.35 (d, J = 5.0 Hz, 1H), 3.70 (m, 2H), 3.20 (s, 3H), etc.168.2 (C=O), 142.5, 130.1, 52.4 (NCH2), 35.6 (CH3)[M+H]+: 253.15 (free base)

Chemical Reactions Analysis

Types of Reactions

(4-Methylamino-piperidin-1-yl)-(3-methyl-thiophen-2-yl)-methanone hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as alkyl halides or amines in the presence of a base.

Major Products

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced piperidine derivatives.

    Substitution: Formation of substituted piperidine or thiophene derivatives.

Scientific Research Applications

The compound (4-Methylamino-piperidin-1-yl)-(3-methyl-thiophen-2-yl)-methanone hydrochloride , often referred to in scientific literature as a derivative of piperidine and thiophene, has garnered attention for its potential applications in various fields, particularly in medicinal chemistry and pharmacology. Below is a detailed exploration of its applications, supported by relevant data and case studies.

Chemical Properties and Structure

The compound can be classified under the category of substituted piperidines, which are known for their diverse biological activities. Its structure includes a piperidine ring substituted with a methylamino group and a thiophene moiety, which is thought to enhance its pharmacological properties.

Molecular Formula

  • Chemical Formula : C13H18N2OS
  • Molecular Weight : 250.36 g/mol

Medicinal Chemistry

Research indicates that compounds with similar structures have shown promise as potential therapeutic agents for various conditions:

  • Antidepressant Activity : Studies have suggested that piperidine derivatives can exhibit antidepressant-like effects, potentially influencing neurotransmitter systems such as serotonin and norepinephrine .
  • Analgesic Properties : Some analogs are being investigated for their analgesic effects, with mechanisms involving modulation of pain pathways in the central nervous system .

Drug Development

The compound is being explored for its potential role in drug development:

  • Targeting Neurological Disorders : Due to its structural similarity to known psychoactive substances, it may be effective in treating disorders such as anxiety and depression .
  • Cancer Treatment : Research on related compounds has indicated potential use as anticancer agents, particularly in targeting specific cancer cell pathways .

Synthetic Chemistry

The synthesis of this compound involves various chemical reactions that are of interest in synthetic organic chemistry:

  • Synthesis Techniques : Methods such as reductive amination and coupling reactions are employed to create similar compounds with tailored properties for specific applications .

Case Study 1: Antidepressant Effects

A study conducted on a series of piperidine derivatives, including (4-Methylamino-piperidin-1-yl)-(3-methyl-thiophen-2-yl)-methanone hydrochloride, demonstrated significant antidepressant activity in animal models. The results indicated that these compounds could enhance serotonin levels, suggesting a mechanism similar to conventional antidepressants.

Case Study 2: Analgesic Research

In another investigation, researchers assessed the analgesic properties of related thiophene-piperidine compounds. The findings revealed that these derivatives could effectively reduce pain responses in animal models without the side effects commonly associated with traditional opioids.

Comparison of Biological Activities

Compound NameActivity TypeReference
(4-Methylamino-piperidin-1-yl)-(3-methyl-thiophen-2-yl)-methanone hydrochlorideAntidepressant
Similar Piperidine DerivativeAnalgesic
Related Thiophene CompoundAnticancer

Mechanism of Action

The mechanism of action of (4-Methylamino-piperidin-1-yl)-(3-methyl-thiophen-2-yl)-methanone hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved.

Comparison with Similar Compounds

Structural Analogs and Similarity Scores

Key structural analogs identified from the evidence include:

Compound Name (CAS No.) Core Structure Differences Similarity Score Key Properties/Applications Reference
(4-Fluorophenyl)(piperidin-4-yl)methanone HCl (25519-78-2) Fluorophenyl vs. 3-methylthiophene; piperidin-4-yl vs. 4-methylaminopiperidin-1-yl 0.93 Higher lipophilicity due to fluorophenyl; potential CNS activity
(2,3-Dihydro-benzo[1,4]dioxin-5-yl)-(4-methylamino-piperidin-1-yl)-methanone HCl Benzo[1,4]dioxin vs. 3-methylthiophene N/A Discontinued (stability or synthesis issues suspected)
(3-Aminoazetidin-1-yl)(cyclopropyl)methanone HCl (1956325-48-6) Azetidine vs. piperidine; cyclopropyl vs. thiophene 0.90 Smaller ring size (azetidine) may enhance metabolic stability

Notes:

  • Similarity scores (0.73–0.93) are derived from structural overlap, focusing on the methanone core and amine/aryl substitutions .

Physicochemical and Pharmacological Properties

Physical Properties
  • Melting Point : Hydrochloride salts of similar compounds (e.g., Raloxifene HCl) exhibit high melting points (>200°C) due to ionic character .
  • Solubility : The 3-methylthiophene group likely enhances solubility in organic solvents compared to fluorophenyl analogs .
Pharmacological Insights
  • Receptor Binding : Analogous compounds like Raloxifene HCl (a benzothiophene derivative) act as selective estrogen receptor modulators (SERMs) . The thiophene moiety in the target compound may confer similar receptor-targeting capabilities.

Stability and Commercial Availability

  • Discontinued Analogs : The benzo[1,4]dioxin analog () was discontinued, possibly due to synthetic challenges or instability .
  • Current Availability : Piperidine/fluorophenyl analogs (e.g., CAS 25519-78-2) remain commercially accessible, suggesting robust stability .

Biological Activity

(4-Methylamino-piperidin-1-yl)-(3-methyl-thiophen-2-yl)-methanone hydrochloride is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article reviews the current understanding of its biological activity, including antimicrobial properties, receptor interactions, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a methylamino group and a thiophene moiety. This structural configuration is significant for its interaction with biological targets, particularly receptors involved in neurotransmission and microbial inhibition.

1. Antimicrobial Activity

Research indicates that compounds similar to (4-Methylamino-piperidin-1-yl)-(3-methyl-thiophen-2-yl)-methanone hydrochloride demonstrate varying degrees of antimicrobial activity. For instance, studies have shown that derivatives of piperidine exhibit significant activity against both Gram-positive and Gram-negative bacteria.

  • Minimum Inhibitory Concentrations (MICs) : A study evaluated several piperidine derivatives, reporting MIC values ranging from 100 to 400 µg/mL against various pathogens, including Staphylococcus aureus and Escherichia coli .
CompoundMIC (µg/mL)Target Organisms
Compound A100S. aureus
Compound B200E. coli
Compound C400K. pneumoniae

2. Receptor Interactions

The compound is hypothesized to interact with dopamine receptors, particularly the D3 receptor, which is involved in various neuropsychiatric conditions. Structure-activity relationship (SAR) studies have shown that modifications to the piperidine core can enhance receptor selectivity and potency.

  • Dopamine Receptor Agonism : Compounds structurally related to (4-Methylamino-piperidin-1-yl)-(3-methyl-thiophen-2-yl)-methanone hydrochloride have been tested for their ability to activate D3 receptors while minimizing D2 receptor activity, which is crucial for reducing side effects associated with antipsychotic medications .
Compound IDD3R Agonist Activity (EC50 nM)D2R Antagonist Activity (IC50 nM)
Compound 1710 ± 15015,700 ± 3,000
Compound 2278 ± 629,000 ± 3,700

3. Potential Therapeutic Applications

Given its biological profile, (4-Methylamino-piperidin-1-yl)-(3-methyl-thiophen-2-yl)-methanone hydrochloride may have applications in treating conditions such as:

  • Neuropsychiatric Disorders : Due to its interaction with dopamine receptors.
  • Infectious Diseases : As an antimicrobial agent against resistant bacterial strains.

Case Studies

A notable case study involved the synthesis and evaluation of a series of piperidine derivatives for their antimicrobial properties. The study highlighted the importance of structural modifications in enhancing bioactivity and selectivity against specific pathogens .

Additionally, research into similar compounds has shown promising results in preclinical models for neurodegenerative diseases, suggesting that compounds like (4-Methylamino-piperidin-1-yl)-(3-methyl-thiophen-2-yl)-methanone hydrochloride could play a role in future therapeutic strategies .

Q & A

Q. What analytical techniques differentiate degradation products from synthetic impurities?

  • Methodological Answer:
  • Use stability studies (40°C/75% RH for 4 weeks) to simulate accelerated degradation .
  • High-resolution MS to distinguish between oxidation byproducts (e.g., sulfoxide formation on thiophene) and residual starting materials .

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